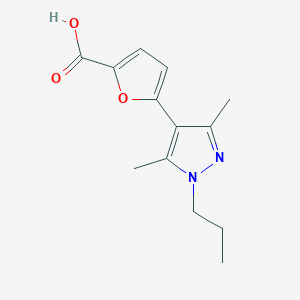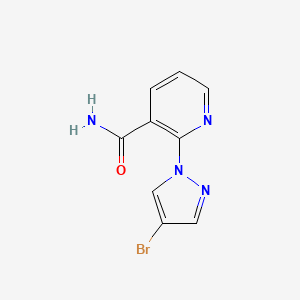
4-Methyl-3-naphthalen-1-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-naphthalen-1-ylaniline, also known as MNLA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the naphthalene family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 4-Methyl-3-naphthalen-1-ylaniline is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer progression. 4-Methyl-3-naphthalen-1-ylaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain protein kinases involved in cancer cell growth and survival.
Biochemical and Physiological Effects
4-Methyl-3-naphthalen-1-ylaniline has been shown to have a wide range of biochemical and physiological effects in various biological systems. It has been shown to reduce the production of inflammatory cytokines and chemokines in immune cells, leading to decreased inflammation. 4-Methyl-3-naphthalen-1-ylaniline has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-3-naphthalen-1-ylaniline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has a wide range of biological activities that make it useful for studying various biological systems. However, 4-Methyl-3-naphthalen-1-ylaniline also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-Methyl-3-naphthalen-1-ylaniline. One area of interest is its potential as a fluorescent probe for imaging biological systems. Further studies are needed to optimize the binding properties of 4-Methyl-3-naphthalen-1-ylaniline and to develop new imaging techniques that can take advantage of its unique properties. Another area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties for use in humans.
Méthodes De Synthèse
The synthesis of 4-Methyl-3-naphthalen-1-ylaniline involves the reaction of 4-methyl-1-naphthylamine with aniline in the presence of a catalyst. The reaction is typically carried out in a solvent such as toluene or ethanol, and the product is purified using standard techniques such as recrystallization or column chromatography. The yield of 4-Methyl-3-naphthalen-1-ylaniline can vary depending on the specific reaction conditions, but typically ranges from 50-80%.
Applications De Recherche Scientifique
4-Methyl-3-naphthalen-1-ylaniline has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 4-Methyl-3-naphthalen-1-ylaniline has also been investigated for its potential as a fluorescent probe for imaging biological systems, due to its ability to selectively bind to certain proteins and nucleic acids.
Propriétés
IUPAC Name |
4-methyl-3-naphthalen-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-9-10-14(18)11-17(12)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESWIGJNQDHPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-naphthalen-1-ylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560513.png)
![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)




![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)
